3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-
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Overview
Description
3-Azabicyclo[310]hexane, 1-(4-fluorophenyl)-3-methyl- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system This compound is of significant interest in organic chemistry and pharmaceutical research due to its unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives often involves cyclopropanation reactions. One common method includes the photochemical decomposition of CHF2-substituted pyrazolines . This approach is advantageous due to its mild conditions and excellent functional group tolerance, yielding the desired products in moderate to excellent yields.
Another method involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst, resulting in stereoselective formation of the trans derivative .
Industrial Production Methods
Industrial production methods for 3-Azabicyclo[3.1.0]hexane derivatives typically involve large-scale cyclopropanation reactions using metal catalysts. The use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been reported to provide high yields and diastereoselectivities . This method is scalable and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:
Oxidation: Oxidative cyclopropanation reactions are commonly used to synthesize these compounds.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic ring system.
Substitution: Substitution reactions, particularly involving the fluorophenyl group, are used to introduce different substituents and modify the compound’s properties.
Common Reagents and Conditions
Oxidative Cyclopropanation: Copper catalysts and aryl methyl ketones.
Photochemical Decomposition: CHF2-substituted pyrazolines.
Palladium-Catalyzed Cyclopropanation: N-tosylhydrazones and internal alkenes.
Major Products
The major products formed from these reactions include various 3-Azabicyclo[3.1.0]hexane derivatives with different substituents, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane derivatives have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their potential as antiviral, antibacterial, and anticancer agents.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as reuptake inhibitors of serotonin, noradrenaline, and dopamine, making them potential candidates for treating neurological disorders . The bicyclic structure allows these compounds to fit into enzyme active sites or receptor binding pockets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related heterocyclic system.
Duocarmycin: A group of compounds with high cytotoxicity and potential as antitumor agents.
Uniqueness
3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl- is unique due to its specific substituents, which enhance its chemical reactivity and potential biological activities. The presence of the 4-fluorophenyl group distinguishes it from other similar compounds, providing unique pharmacological properties and applications.
Properties
CAS No. |
909397-09-7 |
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Molecular Formula |
C12H14FN |
Molecular Weight |
191.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H14FN/c1-14-7-10-6-12(10,8-14)9-2-4-11(13)5-3-9/h2-5,10H,6-8H2,1H3 |
InChI Key |
FCEZVCFFFLLXSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC2(C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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